molecular formula C24H22N4O2 B2625396 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941254-74-6

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2625396
CAS No.: 941254-74-6
M. Wt: 398.466
InChI Key: KPIZWSHDNFJZCN-FMIVXFBMSA-N
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Description

This compound belongs to the 1,3-oxazole-4-carbonitrile family, characterized by a central oxazole ring substituted with a nitrile group at position 2. Key structural features include:

  • Piperazine moiety: A piperazine ring at position 5 of the oxazole, functionalized with a 4-methylbenzoyl group.
  • (E)-Styryl group: A trans-configuration phenylethenyl substituent at position 2.

Properties

IUPAC Name

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-18-7-10-20(11-8-18)23(29)27-13-15-28(16-14-27)24-21(17-25)26-22(30-24)12-9-19-5-3-2-4-6-19/h2-12H,13-16H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIZWSHDNFJZCN-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and rigorous quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound .

Scientific Research Applications

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

Modifications to the benzoyl group on the piperazine ring significantly influence physicochemical and biological properties:

Compound Name Benzoyl Substituent Molecular Formula Molecular Weight Key Features Reference
5-[4-(4-Methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile (Target) 4-Methyl C₂₅H₂₃N₄O₂ 411.48 Balanced lipophilicity; potential metabolic stability due to methyl group
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile 4-Fluoro C₂₂H₁₇F₂N₄O₂ 413.40 Increased electron-withdrawing effects; higher polarity
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-Fluoro C₂₂H₁₇F₂N₄O₂ 413.40 Ortho-substitution may sterically hinder target interactions
5-[4-(2-Methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile 2-Methyl C₂₅H₂₃N₄O₂ 411.48 Reduced steric bulk compared to fluoro derivatives

Key Trends :

  • Electron-withdrawing groups (e.g., fluorine) increase polarity and may enhance binding to charged targets but reduce metabolic stability .
  • Methyl groups (4- or 2-position) improve lipophilicity, favoring passive diffusion across membranes .

Variations in the Ethenyl-Aryl Group

The (E)-styryl group at position 2 of the oxazole is critical for conformational rigidity and target engagement:

Compound Name Ethenyl-Aryl Substituent Molecular Weight Impact on Properties Reference
5-[4-(4-Methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-Methylphenyl 412.49 Enhanced lipophilicity; potential for improved bioavailability
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-Fluorophenyl 436.40 Increased polarity; possible halogen bonding with biological targets
2-[2-(2-Chlorophenyl)ethenyl]-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile 2-Chlorophenyl 448.91 Electron-withdrawing Cl and methoxy groups may alter electronic density of the oxazole

Key Trends :

  • Methyl or methoxy substituents on the ethenyl-aryl group balance solubility and membrane permeability .

Piperazine and Oxazole Core Modifications

Other analogs feature substitutions on the piperazine or oxazole core:

Compound Name Structural Modification Molecular Weight Functional Implication Reference
5-[4-(Naphthalen-1-ylacetyl)piperazin-1-yl]-2-[2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile Naphthalene-acetyl on piperazine 478.55 Bulky aromatic groups may enhance selectivity for hydrophobic pockets
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 3-Chlorobenzoyl on piperazine 436.87 Meta-substitution alters spatial orientation of the benzoyl group

Key Trends :

  • Chlorine at meta positions may disrupt planarity, reducing off-target interactions .

Recommendations :

  • Prioritize enzymatic assays to compare inhibitory potency across analogs.
  • Explore co-crystallization studies to elucidate substituent effects on target binding.

Biological Activity

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound notable for its unique structural features, including a piperazine moiety, an oxazole ring, and a carbonitrile functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O, and its structure can be represented as follows:

Structure C21H22N4O\text{Structure }\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}

Key Features

  • Piperazine Ring : Known for its diverse pharmacological properties.
  • Oxazole Ring : Associated with various biological activities.
  • Carbonitrile Group : Enhances reactivity and may contribute to biological activity.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

1. Anticancer Activity

Research suggests that compounds with similar structures can exhibit significant activity against cancer cells by inhibiting specific pathways related to cell proliferation and survival. The interaction of this compound with molecular targets such as enzymes or receptors is crucial for its anticancer activity.

2. Acetylcholinesterase Inhibition

The compound's structure suggests potential efficacy as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's. Compounds containing an oxazole ring have been shown to exhibit inhibitory activity against acetylcholinesterase.

3. Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity, indicating that this compound may also possess such properties. Further studies are needed to confirm these effects.

The mechanism of action for this compound primarily involves its interaction with specific biological targets. Upon binding to these targets, it may modulate their activity, leading to various pharmacological effects.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is essential for elucidating its mechanism of action. Initial findings suggest that the piperazine and oxazole components play critical roles in these interactions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methylbenzoyl)piperazinePiperazine ring with a benzoyl substituentLacks the oxazole and carbonitrile groups
2-(Phenyl)-1H-imidazo[4,5-b]pyridineImidazole ring instead of oxazolePotentially different biological activity
5-[4-(Trifluoromethyl)phenyl]piperazinePiperazine with trifluoromethyl substitutionEnhanced lipophilicity and different reactivity

This table highlights the distinct combination of functionalities in this compound that may confer unique pharmacological properties.

Study on Acetylcholinesterase Inhibitors

A study focusing on coumarin derivatives highlighted the significance of structural modifications in enhancing acetylcholinesterase inhibitory activity. This research suggests that similar modifications in this compound could lead to improved efficacy against neurodegenerative diseases.

Anticancer Activity Research

Research on structurally similar compounds indicates that they can inhibit cancer cell proliferation through various mechanisms. Investigating the specific pathways affected by this compound could reveal its potential as an anticancer agent.

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